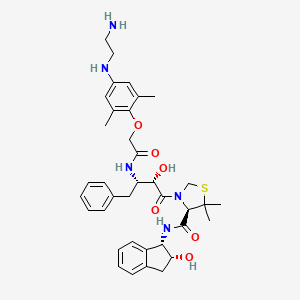

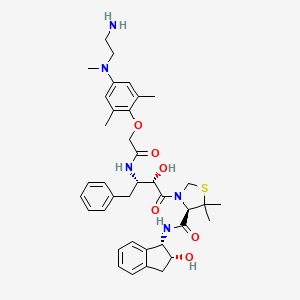

(R)-3-((2S,3S)-3-(2-(2,6-dimethyl-4-(methyl(2-(methylamino)ethyl)amino)phenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KNI-10740 ist ein Peptidomimetikum-Inhibitor, der speziell entwickelt wurde, um Plasmepsin, ein Aspartylprotease-Enzym, das im Malaria-Parasiten Plasmodium falciparum vorkommt, anzugreifen. Diese Verbindung hat eine signifikante Wirksamkeit gegen Chloroquin-sensitive Stämme des Parasiten gezeigt, was sie zu einem vielversprechenden Kandidaten für die Entwicklung von Antimalariamitteln macht .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von KNI-10740 beinhaltet die Einarbeitung eines 2-Aminoethylamino-Substituenten in die Peptidomimetikum-Struktur. Die wichtigsten Schritte umfassen:

Bildung des Peptidrückgrats: Dies wird durch Standard-Peptidsynthesetechniken erreicht, die die Kupplung von Aminosäuren unter Verwendung von Reagenzien wie N,N'-Dicyclohexylcarbodiimid und 1-Hydroxybenzotriazol beinhalten.

Einführung der 2-Aminoethylamino-Gruppe: Dieser Schritt beinhaltet die Reaktion des Peptid-Zwischenprodukts mit 2-Aminoethylamin unter milden Bedingungen, um den gewünschten Substituenten einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion von KNI-10740 würde wahrscheinlich ähnlichen synthetischen Wegen folgen, jedoch in größerem Maßstab. Dies würde die Optimierung der Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KNI-10740 involves the incorporation of a 2-aminoethylamino substituent into the peptidomimetic structure. The key steps include:

Formation of the peptide backbone: This is achieved through standard peptide synthesis techniques, involving the coupling of amino acids using reagents like N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole.

Introduction of the 2-aminoethylamino group: This step involves the reaction of the peptide intermediate with 2-aminoethylamine under mild conditions to introduce the desired substituent.

Industrial Production Methods

Industrial production of KNI-10740 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

KNI-10740 unterliegt hauptsächlich:

Substitutionsreaktionen: Die 2-Aminoethylamino-Gruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Hydrolyse: Die Peptidbindungen in KNI-10740 können unter sauren oder basischen Bedingungen hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Alkylhalogenide können unter basischen Bedingungen verwendet werden.

Hydrolyse: Saure oder basische Lösungen können verwendet werden, um Peptidbindungen zu brechen.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Die Produkte variieren je nach verwendetem Nukleophil.

Hydrolyse: Die Hauptprodukte sind die konstituierenden Aminosäuren und die 2-Aminoethylamino-Gruppe.

Wissenschaftliche Forschungsanwendungen

KNI-10740 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Antimalariaforschung: Es wird verwendet, um die Hemmung von Plasmepsin und seine Auswirkungen auf den Malaria-Parasiten zu untersuchen.

Biochemie: Es dient als Werkzeug, um die Struktur und Funktion von Aspartylproteasen zu verstehen.

Arzneimittelentwicklung: KNI-10740 ist ein Leitmolekül bei der Entwicklung neuer Antimalariamittel.

Wirkmechanismus

KNI-10740 übt seine Wirkung aus, indem es Plasmepsin hemmt, ein Enzym, das für die Verdauung von Hämoglobin im Malaria-Parasiten entscheidend ist. Die Verbindung bindet an die aktive Stelle von Plasmepsin und verhindert, dass es Peptidbindungen in Hämoglobin spaltet. Diese Hemmung stört die Fähigkeit des Parasiten, Nährstoffe zu erhalten, was letztendlich zu seinem Tod führt .

Wirkmechanismus

KNI-10740 exerts its effects by inhibiting plasmepsin, an enzyme crucial for the digestion of hemoglobin in the malaria parasite. The compound binds to the active site of plasmepsin, preventing it from cleaving peptide bonds in hemoglobin. This inhibition disrupts the parasite’s ability to obtain nutrients, ultimately leading to its death .

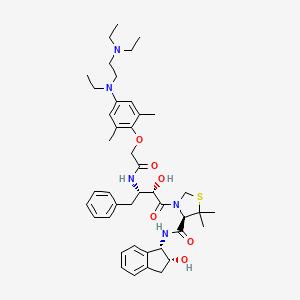

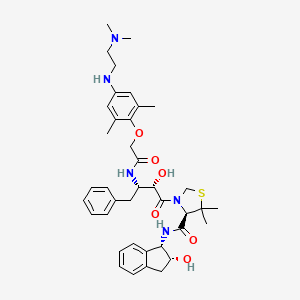

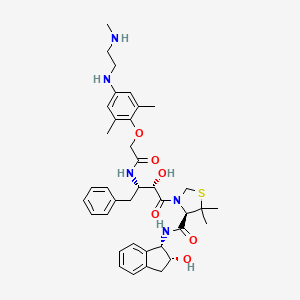

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- KNI-10742

- KNI-10743

- KNI-10823

- KNI-10333

- KNI-10343

- KNI-10395

Einzigartigkeit

KNI-10740 ist aufgrund seines spezifischen 2-Aminoethylamino-Substituenten einzigartig, der seine Wirksamkeit gegen Chloroquin-sensitive Stämme von Plasmodium falciparum verstärkt. Es zeigt eine verringerte Aktivität gegen multiresistente Stämme, was die Notwendigkeit einer weiteren Optimierung unterstreicht .

Eigenschaften

Molekularformel |

C39H51N5O6S |

|---|---|

Molekulargewicht |

717.9 g/mol |

IUPAC-Name |

(4R)-3-[(2S,3S)-3-[[2-[2,6-dimethyl-4-[methyl-[2-(methylamino)ethyl]amino]phenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C39H51N5O6S/c1-24-18-28(43(6)17-16-40-5)19-25(2)35(24)50-22-32(46)41-30(20-26-12-8-7-9-13-26)34(47)38(49)44-23-51-39(3,4)36(44)37(48)42-33-29-15-11-10-14-27(29)21-31(33)45/h7-15,18-19,30-31,33-34,36,40,45,47H,16-17,20-23H2,1-6H3,(H,41,46)(H,42,48)/t30-,31+,33-,34-,36+/m0/s1 |

InChI-Schlüssel |

LDLOTPBPEFKMMQ-SQKWSBCUSA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)N(C)CCNC |

Kanonische SMILES |

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)N(C)CCNC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

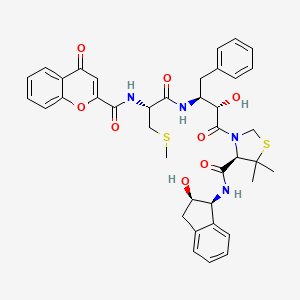

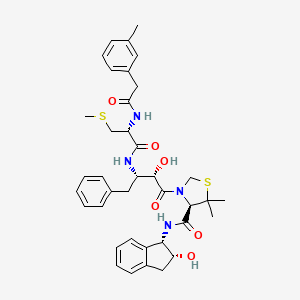

![(4r)-3-[(2s,3s)-3-{[(2,6-Dichlorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849884.png)

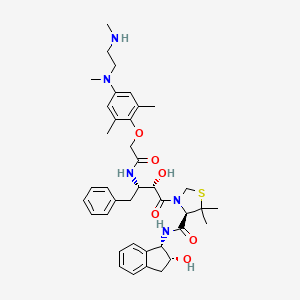

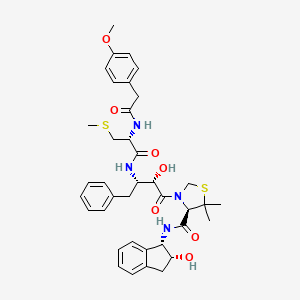

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-fluorophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849885.png)

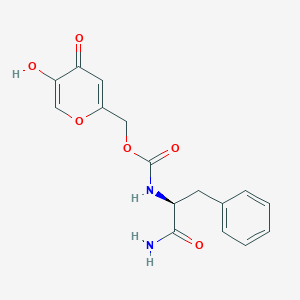

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-methylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849894.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-(pyridine-4-ylmethyl)amino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849941.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-ethylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849949.png)